molecular formula C14H17F3N2O2 B12835459 Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate

Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate

Cat. No.: B12835459
M. Wt: 302.29 g/mol
InChI Key: JWCXDBXZSVBPJY-UHFFFAOYSA-N
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Description

Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Formation of the Carbamate Moiety: The carbamate group is formed by reacting the piperidine derivative with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzyl carbamate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
  • 4-(3-Trifluoromethyl-benzyl)-piperidine
  • 3-(4-fluoro-benzyl)-piperidine hydrochloride

Uniqueness

Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its benzyl carbamate moiety, which enhances binding affinity to biological targets. This combination makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl N-[1-(trifluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-4-7-12(9-19)18-13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,18,20)

InChI Key

JWCXDBXZSVBPJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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